1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction can be further optimized by replacing triethylamine with triphenylphosphine to obtain different derivatives . Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is being explored for potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE.
Properties
Molecular Formula |
C22H28N4O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-15(2)28-13-5-10-23-22(27)16-8-11-26(12-9-16)21-20-19(24-14-25-21)17-6-3-4-7-18(17)29-20/h3-4,6-7,14-16H,5,8-13H2,1-2H3,(H,23,27) |
InChI Key |
VJNJBMDZVNXNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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